molecular formula C7H7BrN2 B11772380 2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B11772380
M. Wt: 199.05 g/mol
InChI Key: ADGXPGHARDYSRM-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the bromination of 6,7-dihydro-5H-cyclopenta[d]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine reagents on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopenta[d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an anticancer or antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target. Additionally, the dihydrocyclopenta[d]pyrimidine ring system can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[d]pyrimidine: Lacks the bromine atom, which can affect its reactivity and binding properties.

    2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

    2-Iodo-6,7-dihydro-5H-cyclopenta[d]pyrimidine:

Uniqueness

2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Biological Activity

2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of cyclopenta[d]pyrimidines, including this compound. These compounds have shown efficacy against multiple cancer cell lines through different mechanisms.

  • Tubulin Inhibition : Compounds within this class have been found to inhibit tubulin polymerization, a crucial process in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : Certain derivatives have been reported to induce apoptosis through caspase activation pathways. For instance, specific modifications to the pyrimidine core have enhanced pro-apoptotic activity by promoting DNA fragmentation .
  • Antiangiogenic Properties : Some studies indicate that these compounds may also exhibit antiangiogenic effects, thereby inhibiting tumor growth by preventing the formation of new blood vessels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

Compound ModificationEffect on ActivityReference
N-methyl substitutionIncreased potency as an antimicrotubule agent
4′-methoxy groupEnhanced anticancer activity
Substituents at C-6Variability in cytotoxicity across different cancer cell lines

Case Studies

  • In Vitro Studies : A series of substituted cyclopenta[d]pyrimidines were synthesized and tested against various cancer cell lines. The most potent compound demonstrated IC50 values in the nanomolar range against breast cancer cells .
  • In Vivo Efficacy : In a xenograft model of triple-negative breast cancer, a derivative of this compound showed significant tumor suppression and was noted for its favorable pharmacokinetic profile .

Additional Biological Activities

Beyond anticancer properties, this compound has also been investigated for:

  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties which may contribute to their overall therapeutic profile .
  • Antiviral Potential : Some studies suggest that related heterocycles may possess antiviral activities, although specific data on 2-bromo derivatives is limited .

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C7H7BrN2/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2

InChI Key

ADGXPGHARDYSRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2C1)Br

Origin of Product

United States

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